REACTION_CXSMILES
|
[CH:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[N:8])=O.[OH-].[Li+].[NH3:11]>[H][H].[Pd]>[NH2:11][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[N:8].[NH2:11][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)CCCCC#N
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was then sealed
|
Type
|
TEMPERATURE
|
Details
|
the overall pressure raised to 80 bar
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59.01% |
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |